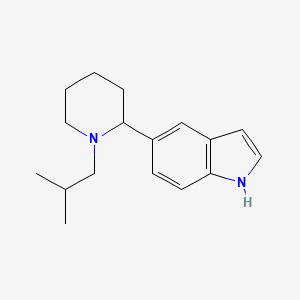

5-(1-Isobutylpiperidin-2-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24N2 |

|---|---|

Molecular Weight |

256.4 g/mol |

IUPAC Name |

5-[1-(2-methylpropyl)piperidin-2-yl]-1H-indole |

InChI |

InChI=1S/C17H24N2/c1-13(2)12-19-10-4-3-5-17(19)15-6-7-16-14(11-15)8-9-18-16/h6-9,11,13,17-18H,3-5,10,12H2,1-2H3 |

InChI Key |

CJHWZHNNAXWPOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Pharmacological and Biological Investigation of 5 1 Isobutylpiperidin 2 Yl 1h Indole and Its Derivatives

Receptor Ligand Binding and Functional Profiling

The conjugation of an indole (B1671886) nucleus with a piperidine (B6355638) ring creates a versatile scaffold that has been shown to interact with a wide range of G-protein coupled receptors (GPCRs). The specific nature of these interactions is highly dependent on the substitutions on both the indole and piperidine moieties.

Serotonin (B10506) Receptor Systems (5-HT1A, 5-HT1B, 5-HT1D, 5-HT4) Modulating Ligand-Receptor Interactions

Derivatives of the indole and indole-piperidine family have shown significant affinity for various serotonin (5-HT) receptor subtypes, which are crucial targets in the treatment of neuropsychiatric disorders. Research into marine indole alkaloids and synthetic indolealkylpiperazines has revealed potent interactions, particularly with 5-HT1A, 5-HT1B, and 5-HT1D receptors. rsc.orgnih.govresearchgate.net

For instance, certain 5-substituted indole derivatives exhibit high affinity for 5-HT1B binding sites, with IC50 values in the low nanomolar range. nih.gov Studies on indolealkylpiperazine derivatives have identified potent 5-HT1A receptor agonists with EC50 values as low as 1.01 nM. nih.gov The functional activity of these compounds often manifests as agonism at the 5-HT1A receptor, a characteristic associated with anxiolytic and antidepressant effects. nih.govmdpi.com The affinity for these receptors is influenced by the substitution pattern on the indole ring; for example, a 5-CN group on the indole moiety has been shown to enhance 5-HT1A receptor affinity. nih.gov

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Indolealkylpiperazine Derivative | 5-HT1A | 5.8 - 51.9 | Agonist (EC50 = 1.01 nM) |

| 5-Halo-indole Derivative | 5-HT1A | 44.3 | Not specified |

| 5-Halo-indole Derivative | 5-HT1B | 66.8 | Not specified |

| 5-Halo-indole Derivative | 5-HT1D | 55.5 | Not specified |

Data compiled from studies on various indole derivatives. nih.govresearchgate.netresearchgate.net

Dopamine (B1211576) Receptor Systems (e.g., D2) Interacting with Indole-Piperidine Conjugates

The indole-piperidine scaffold is a common feature in ligands targeting dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications. nih.gov Numerous studies have demonstrated that modifications to this scaffold can yield compounds with high affinity and selectivity for D2 receptors. nih.gov

For example, certain 4-(4-iodophenyl)-1-((methoxy-1H-indol-3-yl)methyl)piperidin-4-ol derivatives have been found to bind to the D2 receptor with high affinity, exhibiting Ki values in the low nanomolar range (e.g., 0.24 nM) and demonstrating significant selectivity over the D3 subtype. nih.gov Functional assays, such as adenylyl cyclase inhibition, have characterized these types of compounds as neutral antagonists at D2 receptors. nih.gov This antagonist activity is crucial for the therapeutic effect of many antipsychotic drugs. The affinity for the D2 receptor can be modulated by substitutions on both the indole and piperidine rings, highlighting the tunability of this chemical structure. nih.gov

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Indole-piperidine analog | D2 | 0.24 - 0.33 | Neutral Antagonist |

| Indolylpropyl-piperazine derivative | D2 | 307 - 593 | Not specified |

| Indole-tetrahydropyridine derivative | D2 | 151 | Antagonist |

Data compiled from studies on various indole-piperidine and related derivatives. nih.govnih.govnih.govresearchgate.net

Cannabinoid Receptor (CB1) Allosteric and Orthosteric Modulation by Indole Derivatives

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), has been a focus of drug discovery, and indole derivatives have emerged as significant modulators of this receptor. nih.gov Rather than binding to the primary (orthosteric) site where endogenous cannabinoids act, many indole-based compounds, such as indole-2-carboxamides, bind to a secondary (allosteric) site on the CB1 receptor. nih.gov

This allosteric modulation can either enhance or diminish the effect of the primary agonist. For example, the indole derivative ORG27569 has been shown to be a positive allosteric modulator (PAM) of agonist binding, meaning it increases the affinity of agonists like CP55,940 for the receptor. nih.gov Paradoxically, it can also act as a negative allosteric modulator (NAM) of agonist function, reducing the G-protein coupling and downstream signaling initiated by the agonist. nih.gov This complex "biased signaling" offers a sophisticated way to fine-tune the activity of the CB1 receptor, potentially avoiding the side effects associated with direct orthosteric agonists. researchgate.net

| Compound Class | Modulation Type | Effect on Agonist Binding | Effect on Agonist Function (G-protein coupling) |

|---|---|---|---|

| Indole-2-carboxamide (e.g., ORG27569) | Allosteric | Positive (enhances affinity) | Negative (reduces efficacy) |

Data based on the characterization of prototypical indole-based CB1 allosteric modulators. nih.gov

Investigation of Ligand Activity at Other G-Protein Coupled Receptors (GPCRs)

The structural features of the indole-piperidine scaffold make it a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, seemingly unrelated biological targets. ed.ac.uk Consequently, derivatives are often screened against a broad panel of GPCRs, where they frequently exhibit activity beyond their primary targets.

For instance, ligands designed for serotonin or dopamine receptors may also show affinity for adrenergic receptors (e.g., α1). researchgate.net Furthermore, the indole nucleus is the core of the neurohormone melatonin (B1676174), which acts on its own set of GPCRs, the MT1 and MT2 receptors. wikipedia.org While not always the intended outcome, this polypharmacology can sometimes be beneficial, as in the case of multi-target antipsychotics that interact with both dopamine and serotonin receptors. nih.gov However, it also highlights the need for thorough screening to understand the full biological profile of any new compound based on this scaffold.

Enzyme Target Modulation and Inhibition Kinetics

In addition to cell surface receptors, indole-based structures have been extensively investigated as inhibitors of intracellular enzymes, particularly kinases, which play a central role in cell signaling and are major targets in oncology.

Kinase Enzyme Inhibition Studies (e.g., KDR Kinase, VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain-containing Receptor (KDR), is a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels. Inhibiting this kinase is a validated strategy for cancer therapy. The indole nucleus is a core structural component of several potent VEGFR-2 inhibitors. nih.gov

Numerous studies have shown that synthetic indole derivatives can inhibit VEGFR-2 with high potency. For example, a recently developed 1H-indole derivative demonstrated an IC50 value of 25 nM against VEGFR-2, which was more potent than the approved multi-kinase inhibitor sorafenib (B1663141) (IC50 = 35 nM) in the same assay. nih.govmdpi.com The mechanism of action involves the indole compound binding to the ATP-binding site of the kinase domain, preventing the phosphorylation events that lead to downstream signaling for cell proliferation and angiogenesis. The structure-activity relationship studies reveal that substitutions on the indole ring are critical for achieving high inhibitory activity. rsc.orgnih.gov

| Compound Class | Enzyme Target | Inhibitory Concentration (IC50) |

|---|---|---|

| 1H-Indole hydrazone derivative | VEGFR-2 | 25 nM |

| Thioindolyl-pyrimidine derivative | VEGFR-2 | 310 nM |

| Isatin-based indole derivative | VEGFR-2 | 69.1 nM |

| Sorafenib (Reference) | VEGFR-2 | 35 nM |

Data compiled from studies on various indole-based kinase inhibitors. nih.govmdpi.comnih.gov

Protease Enzyme Inhibition Characterization (e.g., Elastase)

The potential for 5-(1-Isobutylpiperidin-2-yl)-1H-indole to act as a protease inhibitor can be evaluated by considering its constituent parts. The piperidine scaffold, in particular, is a key feature in various known elastase inhibitors. Elastase is a serine protease that breaks down elastin, a critical protein in connective tissue. Its overactivity is implicated in inflammatory diseases and skin aging.

Research into densely substituted piperidine derivatives has identified potent inhibitors of elastase. For instance, a series of trifluoromethyl-functionalized piperidines demonstrated significant inhibitory potential, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov One particularly active compound from this series, designated 4i, showed an IC50 value of 0.341 ± 0.001 μM against elastase. nih.govresearchgate.net The indole nucleus, while less commonly associated with direct elastase inhibition, is a core component of various protease inhibitors, suggesting that its combination with a piperidine ring could yield compounds with relevant activity.

Table 1: Elastase Inhibitory Activity of Representative Piperidine Derivatives

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| Piperidine Derivative 4i | Trifluoromethyl-functionalized piperidine | 0.341 ± 0.001 | nih.govresearchgate.net |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Acetylcholinesterase and Carbonic Anhydrase Inhibition Profiles

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. Both indole and piperidine moieties are cornerstone structures in the design of AChE inhibitors. Donepezil, a leading anti-Alzheimer's drug, features a benzylpiperidine component linked to an indanone group. Numerous studies have explored indole-piperidine hybrids as potent AChE inhibitors. For example, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which can be considered analogs, showed promising AChE inhibitory activity, with IC50 values in the low micromolar range. researchgate.net Another study on indole-based thiadiazole derivatives also identified compounds with potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Given this precedent, this compound represents a scaffold with a high potential for AChE inhibition.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors, but other scaffolds have been explored. Indole-based benzenesulfonamides have been designed as potent and selective human carbonic anhydrase inhibitors. cu.edu.eg Similarly, piperidine-containing sulfonamides have been synthesized and shown to inhibit various CA isoforms (hCA I, II, IX, and XII) at nanomolar concentrations. nih.gov A series of 2-oxindole benzenesulfonamide (B165840) conjugates demonstrated potent inhibition against several CA isoforms, with some compounds showing greater activity than the standard drug acetazolamide (B1664987) against hCA II and hCA IX. cu.edu.eg While this compound lacks a sulfonamide group, the indole and piperidine rings could interact with the enzyme's active site, potentially conferring inhibitory activity, though likely weaker than classical sulfonamide-based inhibitors.

Table 2: Inhibition Data for Structurally Related AChE and CA Inhibitors

| Target Enzyme | Compound Class | Representative Compound | IC50 / Ki | Reference |

|---|---|---|---|---|

| Acetylcholinesterase | Indole-Thiadiazole Derivative | Compound 8 | 0.15 ± 0.050 µM (AChE) | mdpi.com |

| Acetylcholinesterase | Isoindoline-1,3-dione Derivative | Compound 4b | 16.42 ± 1.07 µM | nih.gov |

| Carbonic Anhydrase II | 2-Oxindole Benzenesulfonamide | Compound 4a | Ki = 3.0 nM | cu.edu.eg |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Coagulation Cascade Enzyme Modulation (e.g., Factor Xa, Factor VIIa)

Factor Xa (FXa) is a critical serine protease in the coagulation cascade, making it a key target for anticoagulant therapies. The indole and piperidine scaffolds are featured in several known FXa inhibitors. Research has led to the development of indoline (B122111) derivatives that show potent FXa inhibitory activity. nih.gov For example, the R-isoform of ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid exhibited strong anticoagulant effects. nih.gov Furthermore, piperidine diamine derivatives have been designed and synthesized as FXa inhibitors, with some demonstrating oral activity in animal models. nih.gov While information on Factor VIIa inhibition by such structures is less common, the central role of indole and piperidine moieties in targeting serine proteases of the coagulation cascade suggests that this compound could be investigated for activity against both FXa and other related factors.

Table 3: Factor Xa Inhibitory Activity of Indole/Piperidine Derivatives

| Compound Class | Representative Compound | Target | Activity | Reference |

|---|---|---|---|---|

| Indoline Derivative | (R)-11d | Factor Xa | Potent in vitro anticoagulant activity | nih.gov |

| Pyrroloquinolinone Derivative | - | Factor Xa | IC50 = 3.68 µM | mdpi.com |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Cyclooxygenase and Nitric Oxide Synthase Inhibition Potential

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory pathway, as they are responsible for the synthesis of prostaglandins. Indole-containing compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known COX inhibitors. nih.gov Research into new indole derivatives continues to yield compounds with significant anti-inflammatory and COX-inhibitory properties. A study on a series of indole acetohydrazide derivatives identified compounds with potent anti-inflammatory activity and selective COX-2 inhibition. nih.govresearchgate.net Given the established role of the indole scaffold in COX inhibition, this compound holds potential as a COX inhibitor.

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes, with the inducible isoform (iNOS) playing a role in inflammation. The indole nucleus is present in inhibitors of NOS. For example, 7-nitroindazole (B13768) is a known selective inhibitor of the neuronal isoform of NOS (nNOS). nih.gov Studies have also shown that certain flavonoids can inhibit the expression of iNOS and COX-2 genes in macrophages. nih.gov The structural features of this compound could allow it to interact with NOS enzymes, suggesting a potential role in modulating NO production, although this remains to be experimentally verified.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide, thereby terminating their signaling. FAAH inhibitors are being investigated as potential therapeutics for pain, anxiety, and inflammation. nih.govnih.gov The combination of an indole and a piperidine ring is a known structural motif for FAAH inhibitors. A series of phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates were synthesized and found to be effective FAAH inhibitors. nih.govrsc.org Structure-activity relationship studies revealed that modifications to the indole ring and the piperidine scaffold significantly affect activity. nih.govrsc.org These findings strongly suggest that this compound is a promising candidate for FAAH inhibition, fitting the general structural profile of known inhibitors in this class.

Table 4: FAAH Inhibitory Activity of Indole-Piperidine Carbamates

| Compound | Indole Substitution | Linker | IC50 (nM) | Reference |

|---|---|---|---|---|

| 17 | Unsubstituted | Ethyl | 22 | nih.gov |

| 20 | 5-Fluoro | Ethyl | 25 | nih.gov |

| 21 | 5-Chloro | Ethyl | 100 | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Cellular and Molecular Pathway Interrogation

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, gut homeostasis, and xenobiotic metabolism. nih.govmdpi.com Indole and its derivatives, often produced from tryptophan metabolism by gut microbiota, are a major class of endogenous AhR ligands. nih.govelsevierpure.com Upon activation, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT), leading to the transcription of target genes like CYP1A1. nih.govmdpi.com

Given that this compound contains a core indole structure, it is highly plausible that this compound could act as a ligand for the AhR. The nature of this interaction—whether as an agonist or antagonist—would depend on the specific conformational changes induced upon binding. Activation of AhR by indole derivatives has been shown to be a common feature among bacteria isolated from the skin. nih.govelsevierpure.com Research has demonstrated that various indole metabolites can induce potent AhR activation. nih.govelsevierpure.com Therefore, it is conceivable that this compound could modulate AhR signaling pathways, potentially impacting immune cell function and the expression of metabolizing enzymes.

Pregnane X Receptor (PXR) Modulation and Gene Expression Regulation

While direct studies on this compound are not available, the broader class of indole derivatives has been investigated for its interaction with the Pregnane X Receptor (PXR), a key nuclear receptor regulating the expression of genes involved in drug metabolism and transport. Activation of PXR typically leads to the upregulation of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a wide range of xenobiotics. Research on various indole compounds has demonstrated their potential to act as PXR agonists, thereby inducing the expression of PXR target genes. However, without specific experimental data for this compound, its precise effects on PXR activation and subsequent gene expression remain uncharacterized.

Effects on Intestinal Barrier Integrity and Immune Responses

The integrity of the intestinal barrier is crucial for maintaining gut homeostasis and preventing the translocation of harmful substances. Indole and its derivatives, produced by the gut microbiota from tryptophan, have been shown to play a significant role in fortifying this barrier. nih.govrsc.orgresearchgate.net These compounds can enhance the expression of tight junction proteins, which are critical for maintaining the physical barrier between intestinal epithelial cells. nih.gov Furthermore, indole derivatives can modulate the immune system by interacting with immune cells present in the gut-associated lymphoid tissue (GALT). nih.govresearchgate.net They can influence the production of cytokines and regulate the activity of various immune cells, thereby contributing to a balanced immune response in the gut. nih.govresearchgate.net The specific impact of this compound on intestinal barrier function and local immune responses has not been specifically reported.

Influence on Intestinal Hormone Secretion (e.g., Glucagon-Like Peptide-1)

Enteroendocrine L-cells in the intestine secrete glucagon-like peptide-1 (GLP-1), a hormone with crucial roles in regulating glucose homeostasis and appetite. Studies on the parent compound, indole, have revealed a complex modulatory effect on GLP-1 secretion. Short-term exposure to indole has been shown to stimulate GLP-1 release, while longer-term exposure may have an inhibitory effect. nih.govresearchgate.netendocrine-abstracts.org This suggests that indole and potentially its derivatives could influence metabolic processes through the regulation of intestinal hormones. The precise mechanism involves the modulation of ion channels and cellular energy metabolism in L-cells. nih.gov However, the specific effects of this compound on GLP-1 secretion have not been experimentally determined.

Characterization of Specific Cellular Death Mechanisms (e.g., Methuosis Induction)

In the context of cancer research, inducing cell death in malignant cells is a primary therapeutic goal. Besides apoptosis, other forms of programmed cell death have been identified. One such mechanism is methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. nih.govnih.govresearchgate.net Several indole derivatives have been identified as potent inducers of methuosis in various cancer cell lines. nih.govnih.govresearchgate.net These compounds trigger the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death. nih.govnih.gov The potential of this compound to induce methuosis or other specific cell death pathways has not been investigated.

Broad-Spectrum Antimicrobial and Antiviral Activities

The indole nucleus is a common scaffold in a variety of compounds exhibiting antimicrobial and antiviral properties. nih.govnih.govnih.govnih.govfrontiersin.org Indole derivatives have been shown to inhibit the growth of a range of bacteria and fungi, and to interfere with viral replication. nih.govnih.govnih.govnih.govfrontiersin.org The mechanisms of action are diverse and can include the disruption of microbial membranes, inhibition of essential enzymes, or interference with viral entry and replication processes. While the general class of indole compounds holds promise for the development of new anti-infective agents, the specific antimicrobial and antiviral activity profile of this compound has not been reported.

Mechanisms of Anti-inflammatory Action

Inflammation is a complex biological response implicated in numerous diseases. Indole derivatives have been investigated for their anti-inflammatory potential. nih.govmdpi.comresearchgate.net The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that regulate the expression of inflammatory mediators. nih.govmdpi.comresearchgate.net For instance, some indole compounds have been shown to suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes. nih.gov The specific anti-inflammatory mechanisms of this compound have yet to be elucidated.

Structure Activity Relationship Sar Studies for 5 1 Isobutylpiperidin 2 Yl 1h Indole Derivatives

Positional and Substituent Effects on the Indole (B1671886) Ring System

The indole nucleus is a common feature in many biologically active compounds and offers multiple positions for substitution (N-1, C-2, C-3, C-4, C-5, C-6, and C-7). Modifications at these sites can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with target proteins.

The C-5 position of the indole ring is a frequent site for modification in medicinal chemistry to explore its impact on biological activity. While specific SAR data for 5-(1-Isobutylpiperidin-2-yl)-1H-indole is not extensively published, general findings from related 5-substituted indole derivatives can provide valuable insights. For instance, in various classes of indole-containing compounds, the introduction of different functional groups at the C-5 position has been shown to modulate receptor affinity and functional activity.

In a series of 5-substituted-indole-2-carboxamides, the nature of the substituent at the C-5 position was a determining factor for activity at the CB1 receptor. nih.gov Analogs with a chloro or fluoro group at this position were evaluated. nih.gov While the difference in the effects of fluoro versus chloro was not significant, the presence of a halogen at C-5 was a common feature in potent compounds. nih.gov

Similarly, studies on other 5-substituted indole derivatives have shown that both electron-donating and electron-withdrawing groups can be tolerated, with the optimal choice being target-dependent. For example, in a series of 5-substituted-3-ethylindole-2-carboxamides, various substituents were explored for their antiproliferative activity. nih.gov

The following table illustrates the hypothetical effect of different substituents at the C-5 position on the biological potency of a generic 2-(piperidinyl)indole scaffold, based on general principles observed in related compound series.

| Substituent at C-5 | General Effect on Potency | Rationale |

|---|---|---|

| -H (unsubstituted) | Baseline activity | Serves as a reference point for comparison. |

| -F, -Cl, -Br (Halogens) | Often enhances potency | Can improve membrane permeability and introduce favorable electronic interactions (e.g., halogen bonding). |

| -OCH3 (Methoxy) | Variable; can increase or decrease potency | Introduces a hydrogen bond acceptor and can alter metabolic stability and solubility. researchgate.netmdpi.com |

| -CH3 (Methyl) | Generally well-tolerated | Small lipophilic group that can fill small hydrophobic pockets in the binding site. |

| -NO2 (Nitro) | Often decreases potency | Strongly electron-withdrawing group that can introduce unfavorable electronic properties or be metabolically liable. |

| -NH2 (Amino) | Variable; target-dependent | Introduces a basic center and a hydrogen bond donor, which can be beneficial or detrimental depending on the binding site. |

Substitutions at other positions of the indole ring also play a crucial role in defining the SAR of this class of compounds.

C-2 and C-3 Positions: The position of the piperidine (B6355638) ring on the indole core is a critical determinant of biological activity. In the case of this compound, the piperidine is attached at the C-2 position. SAR studies on related N-piperidinyl indoles have shown that substitution at the C-2 position often leads to higher potency compared to substitution at the C-3 position for certain targets. nih.gov For example, 2-substituted N-piperidinyl indoles were found to be potent full agonists at the nociceptin (B549756) opioid receptor, whereas the corresponding 3-substituted analogs were partial agonists. nih.gov The nature of the substituent at the C-2 or C-3 position can also affect selectivity across different receptors. nih.gov Generally, small, functional groups such as hydroxymethyl or aminomethyl are often explored at these positions to probe for additional interactions within the binding site. nih.gov

Chemical Modifications and Conformational Analysis of the Piperidine Ring

The piperidine ring is another key component of the this compound scaffold that is amenable to chemical modification. Its conformation and the nature of its substituents are vital for proper ligand-target recognition.

The N-isobutyl group is a crucial feature of the molecule, likely occupying a specific hydrophobic pocket within the biological target's binding site. The branched nature of the isobutyl group provides a distinct steric profile compared to a linear n-butyl group, which can be important for optimal fitting.

SAR studies on related compounds often involve varying the N-alkyl substituent to determine the optimal size and shape for this hydrophobic interaction. The following table summarizes the expected impact of different N-alkyl groups on binding affinity, based on general SAR principles for piperidine-containing ligands.

| N-Substituent | Expected Impact on Affinity | Rationale |

|---|---|---|

| -H (unsubstituted) | Significantly lower affinity | Loss of key hydrophobic interactions. |

| -CH3 (Methyl) | Lower affinity than isobutyl | May be too small to optimally fill the hydrophobic pocket. |

| -CH2CH2CH3 (n-Propyl) | Potentially similar or slightly lower affinity | Provides hydrophobic interaction but with a different steric profile. |

| -CH2CH(CH3)2 (Isobutyl) | High affinity | Presumed optimal fit for the hydrophobic pocket. |

| -CH2-Cyclopropyl | Potentially high affinity | Introduces conformational rigidity and a different hydrophobic shape. |

| -CH2Ph (Benzyl) | Variable; target-dependent | Larger group that may introduce additional pi-stacking interactions or steric hindrance. |

The piperidine ring is attached to the indole at the C-2 position, which is a stereocenter. Therefore, this compound can exist as two enantiomers, (R) and (S). It is highly probable that the biological target will exhibit stereoselectivity, with one enantiomer having significantly higher potency than the other. This is a common observation in drug-receptor interactions, where a specific three-dimensional arrangement of functional groups is required for optimal binding. For instance, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been pursued to evaluate their differential activity at biological targets. nih.gov

The relative orientation of the indole ring with respect to the piperidine ring (axial vs. equatorial) is also a critical factor. Conformational analysis of 2-substituted piperidines suggests that the substituent's preferred orientation can be influenced by the nature of the N-substituent and other groups on the piperidine ring.

Further optimization of the piperidine ring can be achieved by introducing substituents at other positions (C-3, C-4, C-5, C-6). These substitutions can be used to probe for additional binding interactions, modulate physicochemical properties such as solubility and metabolic stability, or fine-tune the conformational preferences of the piperidine ring.

For example, introducing a small polar group like a hydroxyl or a fluorine atom at the C-3 or C-4 position could lead to new hydrogen bonding or electrostatic interactions with the target protein. Conversely, small alkyl groups could provide further hydrophobic contacts. The optimal substitution pattern is highly dependent on the specific topology of the binding site. nih.gov

Computational Chemistry and Molecular Modeling of 5 1 Isobutylpiperidin 2 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for studying the geometric and electronic properties of molecules. DFT calculations can provide valuable information about the stability and reactivity of a compound. For a molecule like 5-(1-isobutylpiperidin-2-yl)-1H-indole, DFT would be employed to optimize the molecular geometry, determine the vibrational frequencies, and calculate the electronic energy.

The choice of functional and basis set is crucial in DFT calculations. For organic molecules containing nitrogen and hydrogen, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost. Such calculations would reveal bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's most stable conformation. The reactivity of the molecule can be inferred from the distribution of electron density and the energies of the frontier molecular orbitals.

Illustrative Optimized Geometrical Parameters for an Indole (B1671886) Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (indole) | 1.37-1.45 | 106-132 | 0-180 |

| C-N (indole) | 1.37-1.39 | 107-110 | 0-180 |

| C-N (piperidine) | 1.46-1.48 | 109-112 | 0-180 |

Note: This table contains representative data for indole derivatives and does not represent calculated values for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas with a neutral potential.

For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the indole ring and a positive potential around the N-H proton. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity parameters can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Illustrative Global Reactivity Parameters for an Indole Derivative

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.0 to -6.5 |

| LUMO Energy | ELUMO | -0.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.75 to 4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.75 |

Note: This table contains representative data for indole derivatives and does not represent calculated values for this compound.

Topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs.

The Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) analyses are particularly useful for identifying and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. These interactions are crucial for understanding the three-dimensional structure of the molecule and its interactions with other molecules. For this compound, these analyses could reveal intramolecular hydrogen bonds or steric clashes that influence its preferred conformation.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or enzyme (receptor). These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. The result is a predicted binding mode and an estimated binding energy, which indicates the strength of the interaction.

For this compound, molecular docking studies could be performed against various biological targets known to interact with indole derivatives. The docking results would identify the key amino acid residues in the receptor's binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Molecular dynamics (MD) simulations can then be used to refine the docked complex and study its dynamic behavior over time. MD simulations provide a more realistic model of the biological system by taking into account the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. The stability of the ligand-receptor complex and the binding free energy can be calculated from the MD trajectory, providing a more accurate prediction of the binding affinity.

Illustrative Molecular Docking Results for an Indole Derivative with a Hypothetical Receptor

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.0 to -9.5 |

| Interacting Residues | Tyr84, Phe290, Trp330 |

Note: This table contains representative data for indole derivatives and does not represent calculated values for this compound.

Elucidation of Allosteric Modulation Mechanisms for CB1 Receptor

To understand how a compound like this compound might act as an allosteric modulator of the CB1 receptor, researchers would typically employ molecular docking and molecular dynamics (MD) simulations. These computational techniques would aim to identify potential allosteric binding sites on the CB1 receptor, which are distinct from the orthosteric site where endogenous cannabinoids bind. The simulations would model the interaction between the compound and the receptor at an atomic level, predicting the binding affinity and the conformational changes induced in the receptor upon binding. By analyzing these changes, researchers could hypothesize how the modulator alters the receptor's response to its primary (orthosteric) ligands.

Computational Validation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications affect their biological activity. Computational chemistry plays a crucial role in validating and explaining these experimental findings. Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) would be used to build a computational model that correlates the structural features of a series of analogs of this compound with their observed activity at the CB1 receptor. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug design efforts.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. If the key features of this compound responsible for its (hypothetical) activity were identified, a pharmacophore model could be generated. This model would then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. The goal of virtual screening is to identify other structurally diverse molecules that fit the pharmacophore model and are therefore likely to have similar biological activity.

Computational Prediction of Pharmacokinetic Parameters

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial components of their pharmacokinetic profiles.

Assessment of Drug-Likeness and Lead Optimization Metrics

Various computational models and rules are employed to assess the "drug-likeness" of a compound. One of the most common is Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral absorption and bioavailability. Other metrics, such as polar surface area (PSA) and the number of rotatable bonds, are also calculated to predict cell membrane permeability and conformational flexibility. These computational assessments are vital in the early stages of drug discovery for lead optimization, helping to prioritize compounds with favorable pharmacokinetic properties for further development.

Should research on this compound be published in the future, a detailed and specific article based on the above-mentioned computational techniques could be generated.

Future Directions and Research Gaps for 5 1 Isobutylpiperidin 2 Yl 1h Indole

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The therapeutic potential of 5-(1-Isobutylpiperidin-2-yl)-1H-indole is currently undefined. The fusion of the indole (B1671886) and piperidine (B6355638) motifs suggests a high probability of interaction with various biological targets, particularly within the central nervous system and in oncology. Indole-piperidine structures are known to interact with a range of receptors and enzymes. mdpi.commdpi.com A comprehensive screening strategy is the logical first step to elucidating its pharmacological profile.

Future research should prioritize screening this compound against diverse panels of biological targets. Given the structural precedents, initial investigations could focus on targets implicated in neurodegenerative diseases, psychiatric disorders, and cancer. nih.govajchem-a.com For instance, many indole and piperidine derivatives exhibit affinity for G-protein coupled receptors (GPCRs), ion channels, and kinases. nih.govnih.gov Systematic screening against these target families could rapidly identify primary biological activities and suggest potential therapeutic applications, such as for analgesia, anti-inflammatory, or anti-depressant effects. nih.gov

| Proposed Target Class | Rationale Based on Structural Motifs | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Indole and piperidine are common scaffolds for serotonin (B10506), dopamine (B1211576), and sigma receptor ligands. nih.govnih.gov | Psychiatry, Neurology (e.g., depression, schizophrenia, pain) |

| Ion Channels | Piperidine derivatives are known to modulate various ion channels. | Neurology (e.g., epilepsy), Cardiovascular diseases |

| Kinases | The indole nucleus is a "privileged scaffold" in kinase inhibitor design. | Oncology, Inflammatory Diseases |

| Cholinesterases (AChE, BChE) | Indole-piperidine amides have shown potent dual inhibition, relevant to Alzheimer's disease. mdpi.comajchem-a.com | Neurodegenerative Diseases (e.g., Alzheimer's) |

Development of Novel and Sustainable Synthetic Methodologies

The advancement of this compound from a chemical curiosity to a therapeutic lead hinges on the availability of efficient and scalable synthetic routes. While classical methods like the Fischer indole synthesis are foundational, they often require harsh conditions and produce significant waste. nih.gov The future of synthesizing this and related molecules lies in the adoption of modern, sustainable chemical practices. nih.govresearchgate.netrsc.org

Research should focus on developing novel synthetic strategies that improve atom economy, reduce environmental impact, and allow for facile analogue generation. Promising avenues include:

Late-stage C-H functionalization: This would allow for the direct introduction of the piperidine moiety onto a pre-formed indole core, or vice-versa, avoiding the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes, such as transaminases, could enable the highly stereoselective synthesis of the chiral piperidine component under mild, environmentally friendly conditions. acs.orgnih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processing, which is crucial for producing larger quantities for extensive testing.

Multicomponent Reactions: Designing a one-pot reaction where the aniline, isobutyl-piperidine precursor, and other building blocks assemble the final molecule could dramatically increase efficiency. rug.nlresearchgate.net

| Methodology | Traditional Approach | Proposed Novel/Sustainable Approach | Potential Advantages |

| Indole Ring Formation | Fischer Indole Synthesis | Metal-catalyzed cyclization, Multicomponent reactions rug.nl | Milder conditions, broader substrate scope, higher efficiency. |

| Piperidine Synthesis | Pyridine reduction nih.gov | Biocatalytic asymmetric synthesis acs.org | High enantioselectivity, green reaction conditions (aqueous media). |

| Coupling Strategy | Multi-step synthesis with protecting groups | Late-stage C-H activation/coupling | Fewer synthetic steps, improved atom economy. |

Advanced Computational Modeling for Precise Lead Optimization and Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and properties, thereby guiding synthetic efforts. nanobioletters.combiointerfaceresearch.com For this compound, a systematic in silico investigation should be a priority to explore its structure-activity relationships (SAR) and guide the design of optimized analogues.

Key computational approaches to be employed include:

Molecular Docking: Once a biological target is identified (from Section 7.1), docking studies can predict the binding mode and affinity of the compound. nih.govnanobioletters.comresearchgate.net This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and measuring their biological activity, QSAR models can be built to correlate chemical structures with potency. nih.govacs.orgnih.gov These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose predicted by docking. nih.gov

ADMET Prediction: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and address potential liabilities early in the discovery process.

| Computational Technique | Application for this compound | Expected Outcome |

| Molecular Docking | Predict binding pose and affinity at identified biological targets. | Identification of key binding interactions and a rationale for observed activity. researchgate.net |

| QSAR Modeling | Develop predictive models based on a series of synthesized analogues. | Guidance for designing new analogues with improved potency and selectivity. plos.org |

| MD Simulations | Assess the stability of the ligand-protein complex. | Confirmation of binding mode and understanding of dynamic interactions. |

| ADMET Profiling | Predict pharmacokinetic and toxicity properties. | Early identification of potential drug-like property issues to guide optimization. |

Comprehensive Investigation of Stereoisomers and Their Differential Pharmacological Profiles

The structure of this compound contains a chiral center at the C2 position of the piperidine ring. This means the compound exists as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and toxicity profiles. Therefore, it is imperative to investigate the stereoisomers of this compound individually.

Future research must involve two key stages:

Chiral Separation or Asymmetric Synthesis: The racemic mixture must be separated into its constituent enantiomers, for example, by using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.govacs.org Alternatively, stereoselective synthetic routes could be developed to produce each enantiomer directly. acs.orgresearchgate.net

Differential Pharmacological Profiling: Once isolated, each enantiomer should be subjected to the same comprehensive biological screening described in Section 7.1. This will determine if the desired activity is specific to one enantiomer (the eutomer) and whether the other enantiomer (the distomer) is inactive or contributes to off-target effects.

This investigation is not merely academic; it is a regulatory requirement for the development of chiral drugs and is fundamental to creating a safer and more effective therapeutic agent.

| Research Step | Methodology | Objective |

| Stereoisomer Access | Chiral chromatography (HPLC, SFC) or Asymmetric Synthesis. acs.orgnih.gov | To obtain pure samples of the (R)- and (S)-enantiomers. |

| Stereochemical Assignment | X-ray crystallography or Vibrational Circular Dichroism (VCD). | To definitively determine the absolute configuration of each enantiomer. |

| Pharmacological Evaluation | In vitro binding/functional assays and in vivo models. | To compare the potency, selectivity, and efficacy of each enantiomer. |

| Pharmacokinetic Profiling | In vitro and in vivo ADME studies for each enantiomer. | To assess for stereoselective metabolism, distribution, or excretion. |

Integration of Systems Biology and Omics Approaches for Holistic Understanding of Compound Effects

To fully comprehend the biological impact of this compound, research must look beyond single-target interactions and embrace a holistic, systems-level perspective. Omics technologies (proteomics, metabolomics, transcriptomics) provide an unbiased snapshot of the global changes a compound induces within a biological system, such as a cell line or organism. mdpi.comnih.govmdpi.com

A future-facing research plan should include:

Proteomics: Using mass spectrometry-based proteomics to quantify changes in protein expression levels in cells treated with the compound. This can help identify not only the primary target but also downstream signaling pathways that are affected. nih.gov

Metabolomics: Analyzing the small-molecule metabolite profile of treated cells or biofluids to understand how the compound alters cellular metabolism. nih.govaspect-analytics.com This can reveal unexpected mechanisms of action or identify biomarkers of compound activity.

Transcriptomics (RNA-Seq): Measuring changes in gene expression to understand the cellular response to the compound at the transcriptional level.

Integrating these multi-omics datasets can provide a comprehensive "molecular signature" of the compound's effects, facilitating mechanism-of-action studies, identifying potential off-target effects, and discovering biomarkers for monitoring therapeutic response. nih.gov

| Omics Approach | Technology | Information Gained |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Changes in protein expression and post-translational modifications, pathway analysis. nih.gov |

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Alterations in metabolic pathways, identification of on/off-target metabolic effects. aspect-analytics.com |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Global changes in gene expression, identification of responsive signaling networks. |

| Integrative Analysis | Bioinformatics and Systems Biology Modeling | A holistic view of the compound's mechanism of action and cellular impact. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-(1-Isobutylpiperidin-2-yl)-1H-indole, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves multi-step organic reactions, such as coupling indole precursors with substituted piperidines. For example, refluxing with acetic acid and sodium acetate (common in indole derivative synthesis) can facilitate cyclization or substitution reactions . Optimizing stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature (80–120°C) is critical for yield improvement. Pilot reactions with TLC monitoring are advised to track intermediate formation .

Q. How should researchers handle solubility challenges for this compound in in vitro assays?

- Answer : Based on analogous indole derivatives:

| Solvent | Recommended Concentration | Notes |

|---|---|---|

| DMSO | ≤10 mM | Pre-filter to remove particulates |

| Ethanol | ≤5 mM | Avoid prolonged storage |

| PEG-300 | With 5% Tween-80 | For in vivo compatibility |

- Sonication or gentle heating (≤50°C) may enhance dissolution. Always confirm solubility via HPLC or NMR post-preparation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves purity. Recrystallization from acetic acid or ethyl acetate/hexane mixtures is effective for crystalline forms .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., α-glucosidase or aromatase) can predict binding affinities. Substituent effects at the isobutylpiperidine moiety significantly influence steric and electronic interactions, as seen in SAR studies of similar indole-based inhibitors . MD simulations (GROMACS) assess stability of ligand-enzyme complexes over time .

Q. What strategies resolve contradictory bioactivity data across different assay systems for this compound?

- Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Validate results via:

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell-based viability assays.

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation .

- Structural verification : Confirm compound integrity post-assay via LC-MS .

Q. How can X-ray crystallography elucidate the structural conformation of this compound?

- Answer : Single-crystal diffraction (SHELX suite) is ideal. Co-crystallize with target proteins (e.g., cytochrome P450 isoforms) to map binding pockets. Refinement protocols should address potential twinning or disorder in the piperidine ring . For insoluble analogs, consider synchrotron radiation for weak diffraction patterns .

Q. What role does the isobutylpiperidine substituent play in modulating pharmacokinetic properties?

- Answer : The substituent enhances lipophilicity (LogP ~3.8), improving blood-brain barrier permeability. However, metabolic susceptibility (e.g., CYP450 oxidation) can be mitigated by introducing electron-withdrawing groups or deuterium at vulnerable positions . In silico ADMET predictors (e.g., SwissADME) guide rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.